

# HPLC method for quantification of haloperidol decanoate in plasma samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Haloperidol Decanoate*

Cat. No.: *B1672929*

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An HPLC-UV method is detailed below for the quantification of **haloperidol decanoate** in plasma, designed for researchers, scientists, and professionals in drug development. This application note provides comprehensive protocols and validation data compiled from established methodologies.

## Principle

This method provides a robust approach for quantifying **haloperidol decanoate** in plasma samples. The procedure involves the isolation of the analyte and an internal standard (IS) from the plasma matrix using liquid-liquid extraction (LLE). Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by ultraviolet (UV) detection. Quantification is based on the peak area ratio of the analyte to the internal standard.

## Materials and Reagents

- **Haloperidol Decanoate** Reference Standard
- Loratidine (Internal Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate

- Ortho-phosphoric Acid
- Triethylamine (TEA)
- Isopropyl Alcohol
- Water (Ultrapure, 18.2 MΩ·cm)
- Drug-free Human Plasma

## Instrumentation and Chromatographic Conditions

A standard high-performance liquid chromatography (HPLC) system equipped with a UV/VIS detector is suitable for this analysis. The specific conditions are summarized in the table below.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	Cosmosil C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	100 mM Potassium Dihydrogen Phosphate : Acetonitrile : TEA (10:90:0.1, v/v/v), pH adjusted to 3.5 with o-phosphoric acid
Flow Rate	2.0 mL/min
Detection	UV/VIS at 230 nm
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	Approximately 5 minutes

## Experimental Protocols

### Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **haloperidol decanoate** reference standard in 10 mL of the mobile phase.
- Working Standard Solution (100 µg/mL): Dilute the primary stock solution with the mobile phase to achieve a concentration of 100 µg/mL.
- Internal Standard Stock Solution (100 ng/mL): Prepare a stock solution of Loratidine in the mobile phase at a concentration of 100 ng/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard solution into drug-free plasma to achieve a concentration range of 1-16 µg/mL.

## Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for haloperidol and related compounds in plasma.

- Pipetting: In a clean centrifuge tube, add 0.5 mL of the plasma sample (calibration standard, quality control, or unknown sample).
- Internal Standard Addition: Add 100 µL of the 100 ng/mL Loratidine internal standard solution to each tube.
- Extraction: Add 2 mL of isopropyl alcohol to the tube.
- Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic layer from the precipitated proteins and aqueous phase.
- Evaporation: Carefully transfer the clear supernatant (organic layer) to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at room temperature.
- Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase.

- Injection: Inject 20  $\mu\text{L}$  of the reconstituted sample into the HPLC system.



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Caption: Experimental workflow from plasma sample preparation to data acquisition.

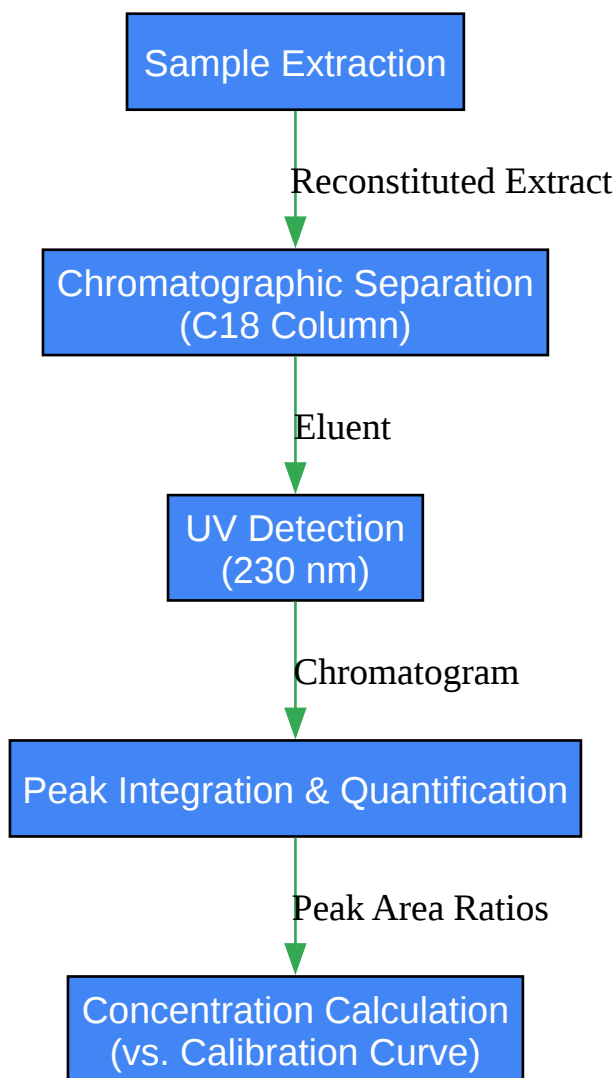
## Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are summarized below.

Validation Parameter	Result	Reference
Linearity Range	1 - 16 $\mu\text{g/mL}$	
Correlation Coefficient ( $r^2$ )	0.9995	
Retention Time	~2.76 min for Haloperidol	
Accuracy (% Recovery)	99.55 - 100.42%	
Limit of Detection (LOD)	0.045 $\mu\text{g/mL}$	
Limit of Quantification (LOQ)	0.135 $\mu\text{g/mL}$	
Precision (%RSD)	Inter-day precision < 10%	[1]

## Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of **haloperidol decanoate** to the internal standard (loratidine) against the corresponding concentrations of the calibration standards. The concentration of **haloperidol decanoate** in the unknown plasma samples is then determined by interpolating their peak area ratios from this linear regression equation.



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Caption: Logical workflow of the HPLC analysis process.

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## References

- 1. One moment, please... [archives.ijper.org]

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